molecular formula C22H22O10 B14747237 3,5,8,3',4',5'-Hexamethoxy-6,7-methylenedioxyflavone

3,5,8,3',4',5'-Hexamethoxy-6,7-methylenedioxyflavone

Cat. No.: B14747237
M. Wt: 446.4 g/mol
InChI Key: HJYMRTVKQHJJQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,8,3’,4’,5’-Hexamethoxy-6,7-methylenedioxyflavone typically involves the methoxylation of flavonoid precursors. The reaction conditions often include the use of methanol as a solvent and a catalyst to facilitate the methoxylation process . The specific steps and conditions can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale methoxylation reactions under controlled conditions to ensure consistency and quality. The use of advanced purification techniques, such as chromatography, is essential to obtain a high-purity product suitable for research and application .

Chemical Reactions Analysis

Types of Reactions

3,5,8,3’,4’,5’-Hexamethoxy-6,7-methylenedioxyflavone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

3,5,8,3’,4’,5’-Hexamethoxy-6,7-methylenedioxyflavone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5,8,3’,4’,5’-Hexamethoxy-6,7-methylenedioxyflavone involves its interaction with various molecular targets and pathways. The compound’s methoxy groups and methylenedioxy bridge play a crucial role in its ability to modulate biological activities. It may exert its effects by:

Properties

Molecular Formula

C22H22O10

Molecular Weight

446.4 g/mol

IUPAC Name

4,7,9-trimethoxy-6-(3,4,5-trimethoxyphenyl)-[1,3]dioxolo[4,5-g]chromen-8-one

InChI

InChI=1S/C22H22O10/c1-24-11-7-10(8-12(25-2)16(11)26-3)15-19(28-5)14(23)13-17(27-4)21-22(31-9-30-21)20(29-6)18(13)32-15/h7-8H,9H2,1-6H3

InChI Key

HJYMRTVKQHJJQW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(O2)C(=C4C(=C3OC)OCO4)OC)OC

Origin of Product

United States

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